molecular formula C12H10N2O3 B13993262 6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid

6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B13993262
M. Wt: 230.22 g/mol
InChI Key: BIMDSCRCJYNRCG-UHFFFAOYSA-N
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Description

6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of pyridine-4-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and dihydropyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce fully saturated pyridine derivatives.

Scientific Research Applications

6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific structure, which combines both pyridine and dihydropyridine rings. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

6-oxo-1-(pyridin-4-ylmethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-11-2-1-10(12(16)17)8-14(11)7-9-3-5-13-6-4-9/h1-6,8H,7H2,(H,16,17)

InChI Key

BIMDSCRCJYNRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CC2=CC=NC=C2

Origin of Product

United States

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